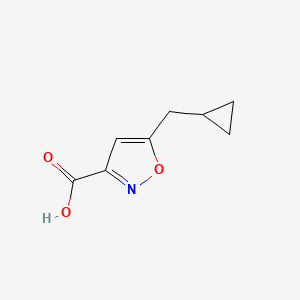![molecular formula C17H15F3N2O3S B2389742 N-[2-Oxo-1-[2-(trifluorométhyl)phényl]pyrrolidin-3-yl]benzènesulfonamide CAS No. 2413868-19-4](/img/structure/B2389742.png)
N-[2-Oxo-1-[2-(trifluorométhyl)phényl]pyrrolidin-3-yl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide” is a compound with the CAS Number: 2413868-19-4. It has a molecular weight of 384.38 . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The InChI key for this compound is RPJCFWNCXZTYMF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.38 . The IUPAC name for this compound is N-(2-oxo-1-(2-(trifluoromethyl)phenyl)pyrrolidin-3-yl)benzenesulfonamide .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le groupe sulfonyle dans ce composé est un groupe fonctionnel polyvalent, largement utilisé en chimie médicinale. Les chercheurs ont exploré son potentiel en tant que squelette pour la conception de nouveaux médicaments en raison de sa structure stable et de sa forte polarité. Plus précisément, des dérivés de N-(aryl)-2-oxo-2-(arylamino)acétohydrazonoyl cyanure ont été synthétisés à partir de ce composé, et leurs structures ont été confirmées par des données analytiques et spectrales . Ces dérivés ont démontré des activités antimicrobiennes et antioxydantes, ce qui en fait des candidats prometteurs pour le développement de médicaments.
Agents antitumoraux
Les dérivés du cyanoacétamide, y compris ceux dérivés de notre composé d'intérêt, ont montré une activité antitumorale . Les chercheurs ont étudié leur potentiel en tant que précurseurs pour un large éventail de médicaments antitumoraux. Les caractéristiques structurales uniques des dérivés de N-(aryl)-2-oxo-2-(arylamino)acétohydrazonoyl cyanure font d'eux des cibles intéressantes pour une exploration plus approfondie dans ce domaine.
Composés anti-inflammatoires
Les mêmes dérivés ont également présenté des propriétés anti-inflammatoires . Leur capacité à moduler les réponses inflammatoires pourrait être précieuse dans le développement de thérapies pour les maladies inflammatoires.
Antioxydants
Les composés antioxydants jouent un rôle crucial dans la protection des cellules contre les dommages oxydatifs. Les dérivés de N-(aryl)-2-oxo-2-(arylamino)acétohydrazonoyl cyanure ont été évalués pour leur activité antioxydante, soulignant leur potentiel dans la lutte contre le stress oxydatif .
Dérivés de triazole
La structure du composé permet la synthèse de nouveaux dérivés de 1,2,3-triazole et de 1,2,4-triazole. Ces composés hétérocycliques ont des applications diverses, y compris en tant qu'agents antimicrobiens et pistes médicamenteuses potentielles .
Dérivés de pyrazole et de triazolopyrimidine
Les chercheurs ont également exploré la synthèse de dérivés de pyrazole et de triazolopyrimidine à partir des dérivés de N-(aryl)-2-oxo-2-(arylamino)acétohydrazonoyl cyanure. Ces composés peuvent présenter des activités biologiques uniques et pourraient servir de points de départ pour de nouveaux efforts de découverte de médicaments .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor, enhancing its activity in combination with endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The Sigma-1 receptor is involved in various biochemical pathways, including the regulation of calcium ion influx . By modulating this receptor, the compound can influence these pathways and their downstream effects, such as neuronal signaling and synaptic plasticity .
Pharmacokinetics
The introduction of fluorine atoms into the compound’s structure has resulted in positive modulation of its lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The modulation of the Sigma-1 receptor by the compound can result in various molecular and cellular effects. For instance, it can enhance neuronal signaling and synaptic plasticity, leading to improved cognitive function . Additionally, it can demonstrate potent anti-seizure and antidepressant effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of endogenous or exogenous agonists can enhance the compound’s allosteric modulation of the Sigma-1 receptor . Furthermore, the compound’s lipophilicity, electronegativity, basicity, and bioavailability can be influenced by factors such as pH and temperature .
Propriétés
IUPAC Name |
N-[2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-8-4-5-9-15(13)22-11-10-14(16(22)23)21-26(24,25)12-6-2-1-3-7-12/h1-9,14,21H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJCFWNCXZTYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

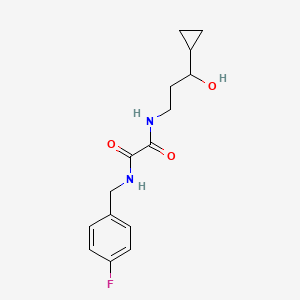
![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

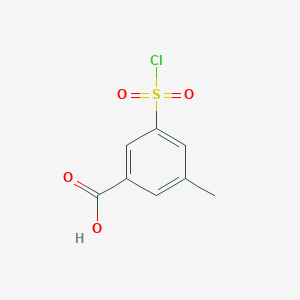
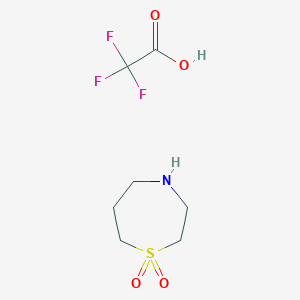
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)
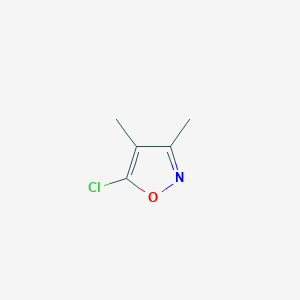
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
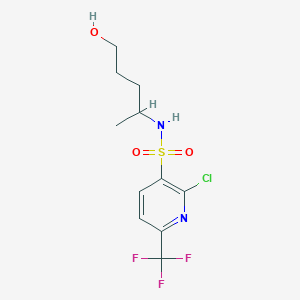
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)

